molecular formula C20H25N B8378244 (+)-N-camphanyl-alpha-naphthylamine

(+)-N-camphanyl-alpha-naphthylamine

Cat. No. B8378244
M. Wt: 279.4 g/mol
InChI Key: YBCUWLYBYWWYTC-UHFFFAOYSA-N
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Patent
US04394070

Procedure details

Camphor (10 gm), 9.4 gm α-naphthylamine, 0.1 gm α-naphthylamine-HCl and 30 gm 1 A molecular sieves were added to 40 ml anhydrous methanol. Sodium cyanoborohydride (2.5 gm) was added dropwise and stirred under N2 for 48 hours. The sieves were removed by filtration and 5 drops of concentrated HCl were added to the filtrate until it was acidic (pH>7). The solvent was stripped by boiling and 10 gm potassium hydroxide was added to the remaining mixture. The aqueous phase was extracted with ether over potassium carbonate. The extractions were filtered to remove the potassium carbonate. After the ether was evaporated, the mixture was distilled under high vacuum. The material boiling at 120° C. and 0.1 mm of mercury was collected. IR spectra verified that this material was the product.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
[Compound]
Name
1
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]12([CH3:11])[C:8]([CH3:10])([CH3:9])[CH:5]([CH2:6][CH2:7]1)[CH2:4][C:2]2=O.[C:12]1([NH2:22])[C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[CH:15]=[CH:14][CH:13]=1.Cl.C1(N)C2C(=CC=CC=2)C=CC=1.C([BH3-])#N.[Na+]>CO>[C:1]12([CH3:11])[C:8]([CH3:10])([CH3:9])[CH:5]([CH2:6][CH2:7]1)[CH2:4][CH:2]2[NH:22][C:12]1[C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[CH:15]=[CH:14][CH:13]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C12(C(=O)CC(CC1)C2(C)C)C
Name
Quantity
9.4 g
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)N
Name
Quantity
0.1 g
Type
reactant
Smiles
Cl.C1(=CC=CC2=CC=CC=C12)N
Name
1
Quantity
30 g
Type
reactant
Smiles
Name
Quantity
40 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
2.5 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
stirred under N2 for 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The sieves were removed by filtration and 5 drops of concentrated HCl
ADDITION
Type
ADDITION
Details
were added to the filtrate until it
ADDITION
Type
ADDITION
Details
10 gm potassium hydroxide was added to the remaining mixture
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with ether over potassium carbonate
EXTRACTION
Type
EXTRACTION
Details
The extractions
FILTRATION
Type
FILTRATION
Details
were filtered
CUSTOM
Type
CUSTOM
Details
to remove the potassium carbonate
CUSTOM
Type
CUSTOM
Details
After the ether was evaporated
DISTILLATION
Type
DISTILLATION
Details
the mixture was distilled under high vacuum
CUSTOM
Type
CUSTOM
Details
The material boiling at 120° C. and 0.1 mm of mercury was collected

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
Smiles
C12(C(CC(CC1)C2(C)C)NC2=CC=CC1=CC=CC=C21)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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